molecular formula C10H8BrNO B1375035 (3-Bromoquinolin-6-yl)methanol CAS No. 1268261-05-7

(3-Bromoquinolin-6-yl)methanol

Cat. No. B1375035
CAS RN: 1268261-05-7
M. Wt: 238.08 g/mol
InChI Key: CZOMMVHVPHQZMP-UHFFFAOYSA-N
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Description

“(3-Bromoquinolin-6-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of “(3-Bromoquinolin-6-yl)methanol” consists of a quinoline ring with a bromine atom at the 3rd position and a methanol group at the 6th position .

Scientific Research Applications

Nanotechnology

Finally, in nanotechnology, (3-Bromoquinolin-6-yl)methanol can contribute to the synthesis of quantum dots or other nanomaterials. The quinoline ring can be part of the ligand shell that stabilizes nanoparticles and defines their properties.

Each of these applications leverages the unique chemical structure of (3-Bromoquinolin-6-yl)methanol , demonstrating its versatility and importance in scientific research .

Safety and Hazards

The safety data sheet for a similar compound, “3-Bromoquinolin-6-ol”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

properties

IUPAC Name

(3-bromoquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOMMVHVPHQZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 3-bromoquinoline-6-carboxylic acid (1.32 g, 5.24 mmol) and TEA (876 uL, 6.29 mmol) in THF (30 mL) was added EtOCOCl (599 uL, 6.29 mmol) at 0° C. and stirred for 30 min. Then, a solution of NaBH4 (793 mg, 21.0 mmol) in H2O (6 mL) was added at the same temperature. The resulting reaction mixture was stirred at 0° C. for 30 min before being warmed to it and stirred overnight. THF was removed. The residue was diluted with H2O, acidified with 4 N HCl, then neutralized with NaHCO3, extracted with EtOAc, and purified by a SiO2 column (0-50% EtOAc/Hexanes, Rf=0.35 in 50% EtOAc) to afford the titled compound as a colorless oil (220 mg).
Quantity
1.32 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
876 μL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
599 μL
Type
reactant
Reaction Step Two
Name
Quantity
793 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-bromo-quinoline-6-carboxylate (1.09 g, 4 mmol) in THF (50 mL) at 0° C. was added LiAlH4 (0.155 g, 4 mmol) in small portions. The resulting mixture was stirred at 0° C. for 0.5 h. Water (0.2 mL) was added dropwise, followed by 0.2 mL of 10% aq. NaOH and 0.2 mL of water. The solid was removed and the solvent was concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with EtOAc/hexane gradient to afford the title compound (413 mg, 42%). LCMS (method A): [MH]+=238/240, tR=4.453 min.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.155 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromoquinolin-6-yl)methanol
Reactant of Route 2
(3-Bromoquinolin-6-yl)methanol
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(3-Bromoquinolin-6-yl)methanol
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(3-Bromoquinolin-6-yl)methanol
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(3-Bromoquinolin-6-yl)methanol
Reactant of Route 6
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(3-Bromoquinolin-6-yl)methanol

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